molecular formula C10H6N2S B169891 3-Phenylisothiazole-4-carbonitrile CAS No. 13950-68-0

3-Phenylisothiazole-4-carbonitrile

Cat. No.: B169891
CAS No.: 13950-68-0
M. Wt: 186.24 g/mol
InChI Key: LKHZZEODTDWANF-UHFFFAOYSA-N
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Description

3-Phenylisothiazole-4-carbonitrile is an organic compound belonging to the isothiazole family It features a phenyl group attached to the third carbon of the isothiazole ring and a nitrile group at the fourth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylisothiazole-4-carbonitrile typically involves the reaction of 3-chloro-5-phenylisothiazole-4-carbonitrile with various reagents. One common method includes the use of a Hunsdiecker strategy to convert 3-halo-5-phenylisothiazole-4-carbonitriles into their corresponding 4-bromo derivatives . Another approach involves the Hoffmann and Sandmeyer strategies to prepare 4-iodo analogues .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Phenylisothiazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Phenylisothiazole-4-carbonitrile is not well-documented. its effects can be attributed to its ability to interact with various molecular targets through its functional groups. The nitrile group, in particular, can participate in hydrogen bonding and other interactions that influence biological activity .

Properties

IUPAC Name

3-phenyl-1,2-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-6-9-7-13-12-10(9)8-4-2-1-3-5-8/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHZZEODTDWANF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NSC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50333592
Record name 3-Phenylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13950-68-0
Record name 3-Phenylisothiazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50333592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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